molecular formula C11H13NS B13336915 N-(Propan-2-yl)-1-benzothiophen-7-amine

N-(Propan-2-yl)-1-benzothiophen-7-amine

Cat. No.: B13336915
M. Wt: 191.29 g/mol
InChI Key: DIVQRTZUPAWNMN-UHFFFAOYSA-N
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Description

N-(Propan-2-yl)-1-benzothiophen-7-amine is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propan-2-yl)-1-benzothiophen-7-amine typically involves the introduction of an isopropyl group and an amine group onto the benzothiophene core. One common method is the Friedel-Crafts alkylation followed by amination. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitro compounds (e.g., HNO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Halogenated or nitrated benzothiophenes

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propan-2-yl)-1-benzothiophen-7-amine is unique due to the presence of both an isopropyl group and an amine group on the benzothiophene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

N-propan-2-yl-1-benzothiophen-7-amine

InChI

InChI=1S/C11H13NS/c1-8(2)12-10-5-3-4-9-6-7-13-11(9)10/h3-8,12H,1-2H3

InChI Key

DIVQRTZUPAWNMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC2=C1SC=C2

Origin of Product

United States

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